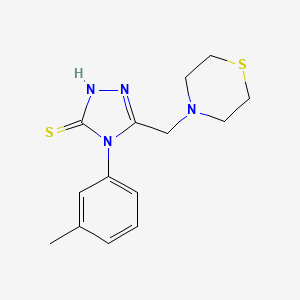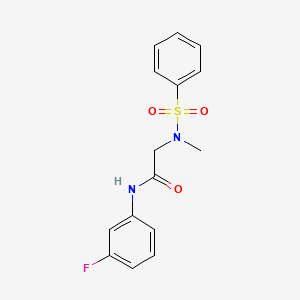
N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to stimulate erythropoiesis, or the production of red blood cells, making it a promising candidate for the treatment of anemia.
Wissenschaftliche Forschungsanwendungen
a. Prognostic Marker:
Reactive Oxygen Species (ROS) Signaling
Recent studies have associated the scaffold protein receptor for Activated C Kinase1 (RACK1) with NADPH-dependent ROS signaling in plants . While not directly related to cancer, this finding highlights the compound’s broader impact.
Wirkmechanismus
Target of Action
CBKinase1_003405, also known as N1-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide or CBKinase1_015805, is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. For instance, if the compound targets Bruton’s tyrosine kinase (BTK), it would affect B cell development and function, as well as cellular survival, proliferation, and retention in supportive lymphoid niches . If it targets Aurora B kinase, it would impact mitotic entry, chromosome condensation, spindle assembly, cytokinesis, and abscission .
Pharmacokinetics
Similar kinase inhibitors have shown diverse characteristics regarding absorption from the gastrointestinal tract, metabolism primarily via cytochrome p450 (cyp) 3a4, and large apparent volumes of distribution . These factors can significantly impact the bioavailability of the compound .
Result of Action
The inhibition of kinase activity by CBKinase1_003405 and CBKinase1_015805 can lead to various molecular and cellular effects. These effects depend on the specific kinases targeted and can include changes in cell proliferation, survival, and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_003405 and CBKinase1_015805. For instance, the presence of other drugs, the patient’s diet, and genetic factors can affect the metabolism and efficacy of the compound
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(22(20,21)14-8-3-2-4-9-14)11-15(19)17-13-7-5-6-12(16)10-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKSUHMMBVFEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

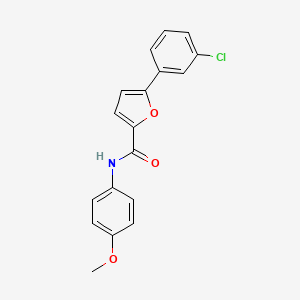
![2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
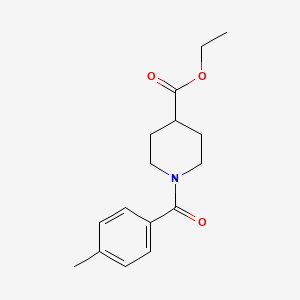
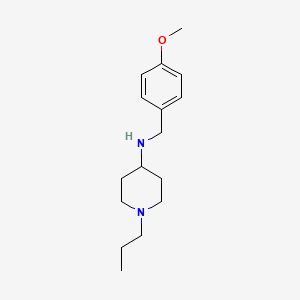
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5859649.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)
